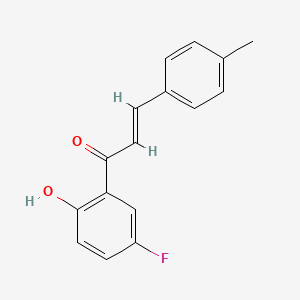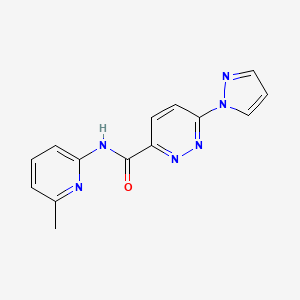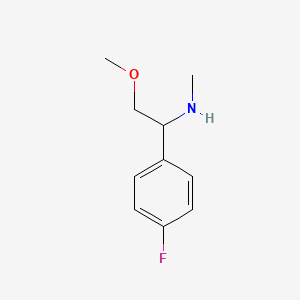
1-(4-fluorophenyl)-2-methoxy-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “1-(4-fluorophenyl)-2-methoxy-N-methylethanamine” belong to a class of organic compounds known as aryl-alkyl-ethanamines. These are organic compounds containing an ethanamine that is N-linked to an alkyl group, and phenyl linked at the second carbon .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, reduction, or amide coupling . The exact method would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry . The presence of fluorine can be confirmed using 19F NMR .Chemical Reactions Analysis
Aryl-alkyl-ethanamines can undergo a variety of chemical reactions. For example, they can participate in condensation reactions to form larger ring structures . They can also undergo oxidation or reduction reactions .科学的研究の応用
Neurokinin-1 Receptor Antagonism
A study by Harrison et al. (2001) describes an orally active, water-soluble neurokinin-1 receptor antagonist that shows potential efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression. The compound's solubility and efficacy in neurological applications highlight its potential in therapeutic contexts (Harrison et al., 2001).
Fluorogenic Reagents for Catecholamines
Research by Umegae et al. (1988) investigated 1,2-diarylethylenediamines for their use as highly sensitive fluorogenic reagents for catecholamines. This study emphasizes the compound's applicability in sensitive detection methods for biologically significant catecholamines, offering a tool for biochemical and clinical research (Umegae, Nohta, & Ohkura, 1988).
Protic Environment Fluorescence
Uchiyama et al. (2006) explored the fluorescence properties of a related compound, demonstrating its strong fluorescence in protic solvents. This property could be utilized in developing new fluorogenic sensors, indicating the compound's potential in analytical chemistry and sensor development (Uchiyama et al., 2006).
Selective Androgen Receptor Modulator Research
A study by Wu et al. (2006) on a selective androgen receptor modulator demonstrates the compound's low clearance and extensive metabolism in rats. The research contributes to understanding the pharmacokinetics and metabolism of potential therapeutic agents for androgen-dependent diseases (Wu et al., 2006).
Electroluminescence in Polymer LEDs
Research by Cheng et al. (2011) into cross-linkable N,N,N′,N′-tetraphenyl-1,1′-biphenyl-4,4′-diamine-based hole-transporting materials, including variants with fluoro groups, shows their use in enhancing electroluminescence for white light polymer LEDs. This highlights the compound's potential in optoelectronic applications (Cheng et al., 2011).
Antibacterial Activity of Arylaminopropanamines
A study by Arutyunyan et al. (2017) on derivatives of 1-(4-fluorophenyl)-2-methoxy-N-methylethanamine demonstrated significant antibacterial activity. This finding suggests potential applications in developing new antibacterial agents (Arutyunyan et al., 2017).
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds like 1,1-Diaryl derivatives can act as catalysts in chemical synthesis, chemical probes, and biologically active molecules for medicines and pesticides .
Biochemical Pathways
For example, they have been found to inhibit the influenza A virus and Coxsackie B4 virus .
Pharmacokinetics
For instance, a study on novel TB-Active Decoquinate Derivatives showed that these compounds were metabolically stable in vitro, and their maximum concentrations reached after oral administration were significant .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, which could provide some insight into the potential effects of this compound .
Action Environment
A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, showed that it acted as a corrosion inhibitor in an acidic environment .
Safety and Hazards
将来の方向性
The future research directions for such compounds could include further exploration of their synthesis, characterization, and potential biological activities. They could also be studied for their potential applications in various fields like medicinal chemistry, materials science, and pharmacology .
特性
IUPAC Name |
1-(4-fluorophenyl)-2-methoxy-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12-10(7-13-2)8-3-5-9(11)6-4-8/h3-6,10,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRKJFKCZOWBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
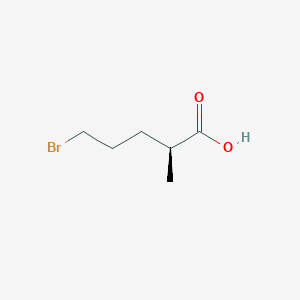
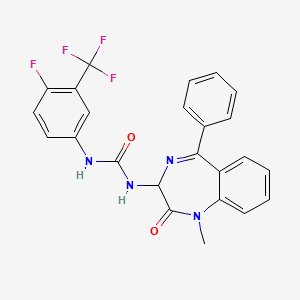
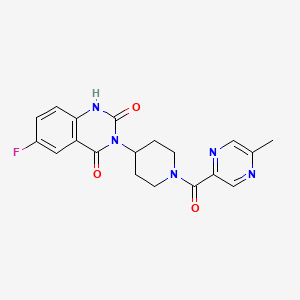
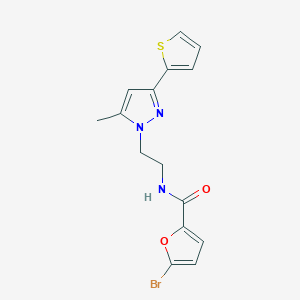
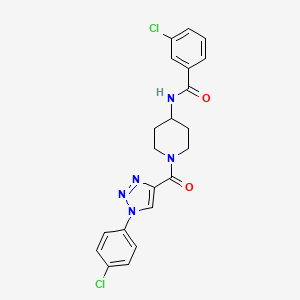
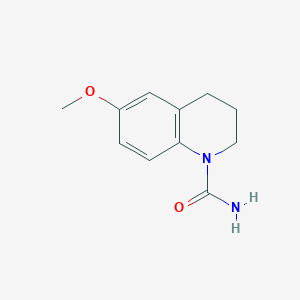
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2978774.png)



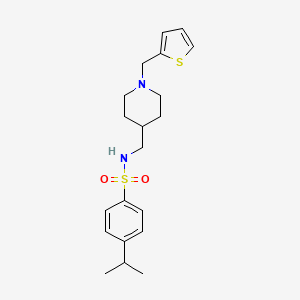
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2978783.png)
